molecular formula C14H16N6OS B14899249 3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(4-methylthiazol-2-yl)propanamide

3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(4-methylthiazol-2-yl)propanamide

Cat. No.: B14899249
M. Wt: 316.38 g/mol
InChI Key: CKWNWPHLKMQYMC-UHFFFAOYSA-N
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Description

3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(4-methylthiazol-2-yl)propanamide is a complex organic compound that features a triazolopyridazine core linked to a thiazole moiety via a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(4-methylthiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring system.

    Attachment of the Propanamide Chain: The propanamide chain is introduced through a series of reactions, including amidation.

    Introduction of the Thiazole Moiety: The final step involves the coupling of the thiazole moiety to the propanamide chain, often using coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(4-methylthiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but may include the use of bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(4-methylthiazol-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of various diseases due to its unique structural features.

    Biological Research: It is used in biological assays to study its effects on different biological pathways and targets.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(4-methylthiazol-2-yl)propanamide involves its interaction with specific molecular targets. Studies have shown that it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-propionic acid: This compound shares the triazolopyridazine core but lacks the thiazole moiety.

    3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl: This compound features a similar triazole structure but with different substituents.

Uniqueness

3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(4-methylthiazol-2-yl)propanamide is unique due to its combination of the triazolopyridazine core with a thiazole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H16N6OS

Molecular Weight

316.38 g/mol

IUPAC Name

3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C14H16N6OS/c1-8-6-22-14(16-8)17-12(21)5-4-11-9(2)13-18-15-7-20(13)19-10(11)3/h6-7H,4-5H2,1-3H3,(H,16,17,21)

InChI Key

CKWNWPHLKMQYMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCC2=C(C3=NN=CN3N=C2C)C

Origin of Product

United States

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